Ipomoeamarone
Overview
Description
Ipomoeamarone is a furanoterpenoid compound primarily found in sweet potatoes (Ipomoea batatas). It is a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized by plants in response to pathogen attack. This compound has been linked to various toxic effects, including hepatotoxicity and lung edema in cattle, and is considered a significant factor in the spoilage of sweet potatoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ipomoeamarone can be synthesized through a series of organic reactions. The synthesis typically involves the formation of the furan ring and subsequent functionalization to introduce the necessary substituents. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and other functional group transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its toxic nature. it can be extracted from infected sweet potatoes using organic solvents. The extraction process involves homogenizing the plant material, followed by solvent extraction and purification using chromatographic techniques .
Types of Reactions:
Reduction: It can be reduced to form less oxidized derivatives, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate is commonly used for the oxidation of this compound.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride, although specific studies on this compound are limited.
Major Products Formed:
Ceratonic Acid: Formed through oxidation.
Ipomic Lactone: Another oxidation product.
Scientific Research Applications
Ipomoeamarone has several applications in scientific research:
Chemistry: It serves as a model compound for studying furanoterpenoid synthesis and reactivity.
Biology: Research on this compound helps understand plant defense mechanisms against pathogens.
Medicine: Although toxic, studying its effects can provide insights into hepatotoxicity and pulmonary edema mechanisms.
Mechanism of Action
Ipomoeamarone exerts its effects primarily through its interaction with cellular membranes and enzymes. It disrupts membrane integrity, leading to cell lysis and death. Additionally, it can inhibit various enzymes involved in metabolic pathways, contributing to its toxic effects. The exact molecular targets and pathways are still under investigation, but its role in inducing oxidative stress is well-documented .
Comparison with Similar Compounds
Dehydroipomeamarone: A precursor to ipomoeamarone with similar toxic properties.
4-Ipomeanol: Another furanoterpenoid with hepatotoxic effects.
1,4-Ipomeadiol: A related compound with similar biosynthetic pathways.
Uniqueness: this compound is unique due to its specific structure and the combination of its furan ring and functional groups, which contribute to its distinct reactivity and toxicological profile. Its role as a phytoalexin in sweet potatoes also sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDWNOSFDVCDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911590 | |
Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494-23-5, 20007-82-3, 11033-12-8 | |
Record name | (+)-Ipomeamarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipomeamarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BOHLMANN 176 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ipomeamarone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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